4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with the pyrimidine core under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorine or ethyl positions .
Scientific Research Applications
4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine share structural similarities and are used in similar applications.
Uniqueness
4-Ethyl-5-fluoro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20FN5OS |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H20FN5OS/c1-2-13-15(19)18(23-11-20-13)25-9-12-3-6-24(7-4-12)17-16-14(5-8-26-16)21-10-22-17/h5,8,10-12H,2-4,6-7,9H2,1H3 |
InChI Key |
VHTZPASRLNOTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4)F |
Origin of Product |
United States |
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